molecular formula C9H8ClFO2 B15124493 2-(2-Chloro-4-fluorophenyl)propanoic acid

2-(2-Chloro-4-fluorophenyl)propanoic acid

Cat. No.: B15124493
M. Wt: 202.61 g/mol
InChI Key: FPBPEORXRHNREL-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8ClFO3 It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenyl)propanoic acid typically involves the reaction of 2-chloro-4-fluorophenol with propanoic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted phenylpropanoic acids .

Scientific Research Applications

2-(2-Chloro-4-fluorophenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-4-fluorophenyl)propanoic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications. The combination of these halogen atoms can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds .

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

2-(2-chloro-4-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H8ClFO2/c1-5(9(12)13)7-3-2-6(11)4-8(7)10/h2-5H,1H3,(H,12,13)

InChI Key

FPBPEORXRHNREL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)Cl)C(=O)O

Origin of Product

United States

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